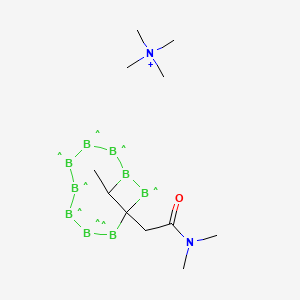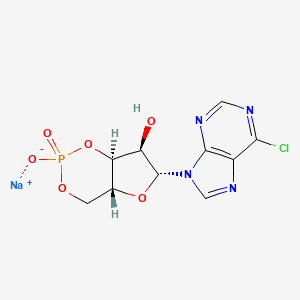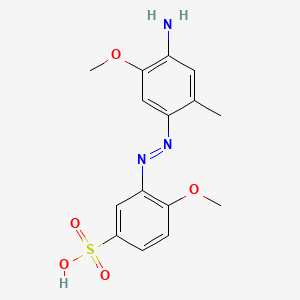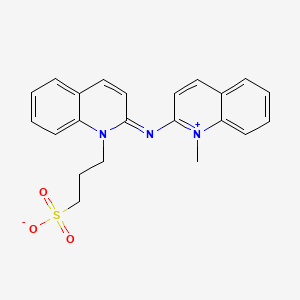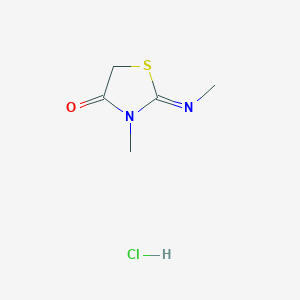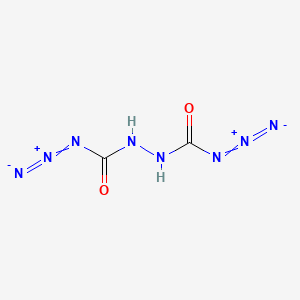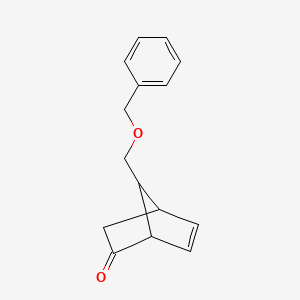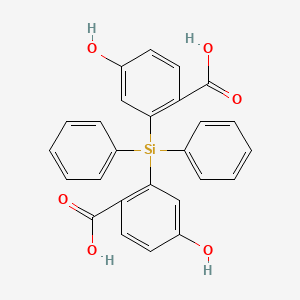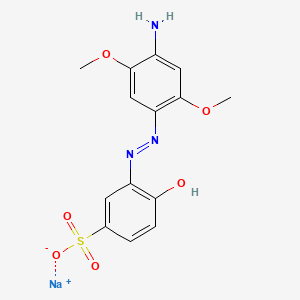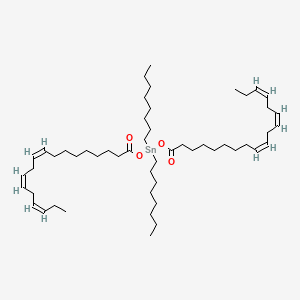
Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane is a complex organotin compound It is characterized by its unique structure, which includes two octadeca-9(Z),12(Z),15(Z)-trienoyloxy groups attached to a dioctylstannane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane typically involves the esterification of octadeca-9(Z),12(Z),15(Z)-trienoic acid with dioctyltin oxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually catalyzed by a strong acid such as sulfuric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.
化学反应分析
Types of Reactions
Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of esters and other derivatives.
科学研究应用
Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of tin-containing compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of high-performance materials, including polymers and coatings.
作用机制
The mechanism of action of Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes. In biological systems, the compound may interact with cellular components, affecting biochemical pathways and cellular functions.
相似化合物的比较
Similar Compounds
Bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane: Similar structure but with two double bonds in the fatty acid chains.
Bis(octadeca-9(Z),12(Z)-dienoyloxy)dibutylstannane: Similar structure but with butyl groups instead of octyl groups.
Uniqueness
Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane is unique due to its three double bonds in the fatty acid chains, which can influence its reactivity and interaction with other molecules
属性
CAS 编号 |
94349-27-6 |
|---|---|
分子式 |
C52H92O4Sn |
分子量 |
900.0 g/mol |
IUPAC 名称 |
[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-dioctylstannyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/2C18H30O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-5-7-8-6-4-2;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*4-3-,7-6-,10-9-;;; |
InChI 键 |
USAUKSQBQLVJQY-VMTDMSJFSA-L |
手性 SMILES |
CCCCCCCC[Sn](OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)CCCCCCCC |
规范 SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



